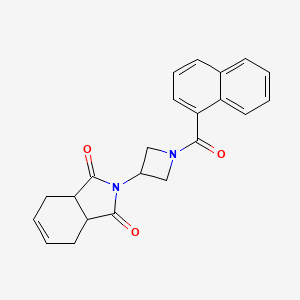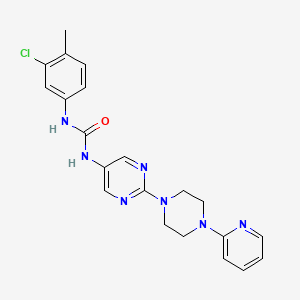
1-(Chloromethyl)-4-(1-methylethoxy)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Chloromethyl)-4-(1-methylethoxy)-benzene” is a chemical compound with the molecular formula C10H13ClO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-4-(1-methylethoxy)-benzene” consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-4-(1-methylethoxy)-benzene” include a molecular weight of 184.66 . The boiling point is 85-87 °C at a pressure of 0.3-0.4 Torr . The predicted density is 1.058±0.06 g/cm3 .Scientific Research Applications
Chloromethylation Studies
1-(Chloromethyl)-4-(1-methylethoxy)-benzene has been involved in studies on chloromethylation reactions. For instance, Olah, Beal, and Olah (1976) explored the chloromethylation of benzene and alkylbenzenes using various reagents, including formaldehyde derivatives, providing insights into reaction mechanisms and preparative aspects of chloromethylations (Olah, Beal, & Olah, 1976).
Electrochemical Preparations
Uneyama, Hasegawa, Kawafuchi, and Torii (1983) reported on the electrochemical preparation of chloro-chloromethyl compounds, which could potentially involve compounds similar to 1-(Chloromethyl)-4-(1-methylethoxy)-benzene. Their study focused on selective preparation methods under different electrical conditions (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Polymerization Initiators
In the field of polymerization, 1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, was investigated by Dittmer, Pask, and Nuyken (1992) as a novel generation of inifers (initiator/transfer agents) for cationic polymerizations. This research highlights the potential use of similar compounds in polymerization processes (Dittmer, Pask, & Nuyken, 1992).
Organic Synthesis and Functionalization
Research into the Rhenium-Catalyzed Trifluoromethylation of aromatic compounds, such as Mejía and Togni's 2012 study, indicates the potential application of 1-(Chloromethyl)-4-(1-methylethoxy)-benzene in the functionalization of aromatic compounds. Their study utilized similar chemical frameworks in the formation of various derivatives (Mejía & Togni, 2012).
Cyclodextrin Functionalization
Armspach and colleagues (2005) utilized bulky bis(chloromethyl)benzenes, which are structurally related to 1-(Chloromethyl)-4-(1-methylethoxy)-benzene, for the capping and functionalization of cyclodextrins. This suggests potential applications in the modification of natural cyclic oligosaccharides (Armspach et al., 2005).
Environmental Applications
Xiong, Tang, Pan, Li, Tang, and Yu (2019) explored the use of carbazole-based porous organic polymers, synthesized using 1,4-bis(chloromethyl)-benzene, for efficient iodine capture. This research points to the potential environmental applications of similar compounds in pollution control and adsorption technologies (Xiong et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-(chloromethyl)-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWIWTZKCATVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-(1-methylethoxy)-benzene | |
CAS RN |
40141-12-6 |
Source


|
| Record name | 1-(chloromethyl)-4-(propan-2-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)
![Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)



![N-(butan-2-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531963.png)


![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chloropropanamide](/img/structure/B2531968.png)
![5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2531971.png)

